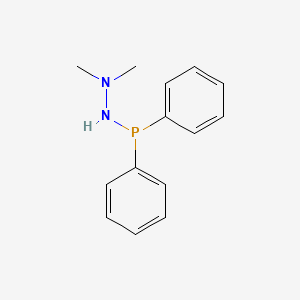
n',n'-Dimethyl-p,p-diphenylphosphinous hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide is an organic compound with the molecular formula C14H17N2P It is a derivative of phosphinous hydrazide, characterized by the presence of dimethyl and diphenyl groups attached to the nitrogen and phosphorus atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide typically involves the reaction of diphenylphosphinous chloride with dimethylhydrazine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphinous oxide.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphinous oxide derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Aplicaciones Científicas De Investigación
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. It can also interact with biological macromolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- n’,n’-Dimethyl-p,p-diphenylphosphinous amide
- n’,n’-Dimethyl-p,p-diphenylphosphinous chloride
Propiedades
Número CAS |
3999-13-1 |
|---|---|
Fórmula molecular |
C14H17N2P |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C14H17N2P/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clave InChI |
SWPPHGHUWOBLOG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
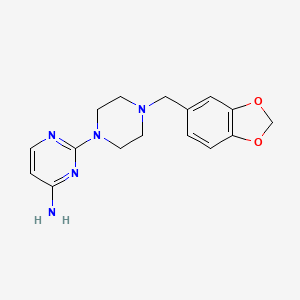
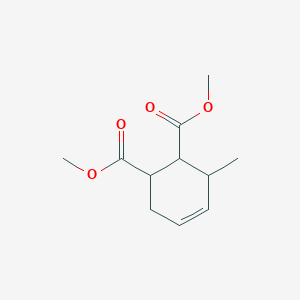

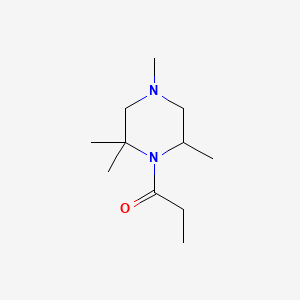
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)

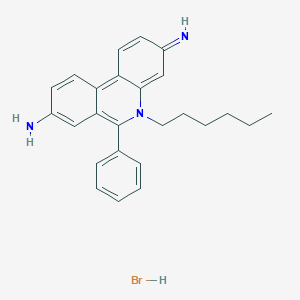
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
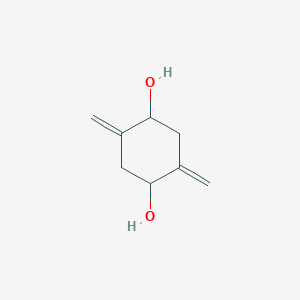
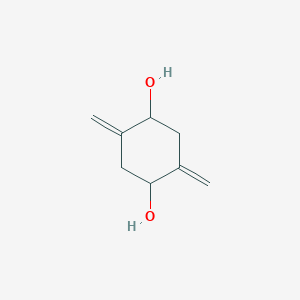
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
